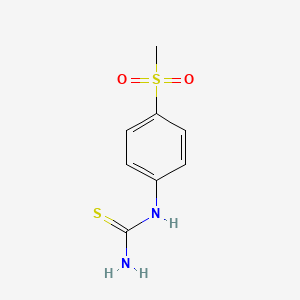

1-(4-(Methylsulfonyl)phenyl)thiourea

Description

BenchChem offers high-quality 1-(4-(Methylsulfonyl)phenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Methylsulfonyl)phenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-14(11,12)7-4-2-6(3-5-7)10-8(9)13/h2-5H,1H3,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVDZCUMARHBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233812 | |

| Record name | 1-(4-Methylsulphonylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84783-67-5 | |

| Record name | N-[4-(Methylsulfonyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84783-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylsulphonylphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084783675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylsulphonylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylsulphonylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methylsulfonylphenyl)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP388X4TSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of a Versatile Scaffold: A Technical History of Thiourea Derivatives in Medicinal Chemistry

Abstract

The thiourea scaffold, a deceptively simple organic motif, has played a remarkably versatile and enduring role in the annals of medicinal chemistry. From its early serendipitous discovery as a goitrogenic agent to its current status as a privileged structure in the design of a wide array of therapeutic agents, the journey of thiourea derivatives is a testament to the power of chemical modification and the intricate dance between structure and biological function. This in-depth technical guide provides a comprehensive historical narrative of the evolution of thiourea derivatives in medicinal chemistry, intended for researchers, scientists, and drug development professionals. We will traverse the key milestones in their development as antithyroid, antibacterial, antiviral, and anticancer agents, delving into the underlying mechanisms of action, the evolution of synthetic methodologies, and the critical structure-activity relationships that have guided their optimization. This guide aims to provide not only a historical perspective but also a practical, field-proven understanding of the causality behind experimental choices and the self-validating systems of protocols that have defined this important class of compounds.

The Dawn of an Era: Early Observations and the Rise of Antithyroid Agents

The story of thiourea in medicine begins not with a targeted drug discovery program, but with a series of serendipitous observations in the early 1940s. Researchers at Johns Hopkins University, including Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that certain sulfur-containing compounds induced goiter in experimental animals.[1][2][3] This pivotal finding laid the groundwork for Dr. Edwin B. Astwood's pioneering work, which culminated in a landmark 1943 report on the use of thiourea and thiouracil to treat hyperthyroidism.[1][2] This marked the genesis of the first major therapeutic application of thiourea derivatives.

Mechanism of Action: Taming the Thyroid

The antithyroid effect of thiourea derivatives stems from their ability to inhibit thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form triiodothyronine (T3) and thyroxine (T4). Thiourea and its derivatives act as suicide substrates for TPO, effectively blocking the production of thyroid hormones and alleviating the symptoms of hyperthyroidism.

Key Antithyroid Drugs and their Evolution

The initial use of thiourea itself was hampered by toxicity. This led to the rapid development of less toxic and more potent derivatives.

| Drug | Year of Introduction | Key Structural Features | Notes |

| Thiourea | 1943 (initial studies) | Unsubstituted thiourea | High incidence of side effects.[1] |

| Thiouracil | 1943 | Cyclic thiourea derivative | Used alongside thiourea in early studies.[2] |

| Propylthiouracil (PTU) | 1947 | 6-n-propyl substituted thiouracil | More potent and less toxic than thiourea.[3] |

| Methimazole (MMI) | 1949 | N-methylated cyclic thiourea | Even more potent and generally better tolerated than PTU.[3] |

| Carbimazole | 1953 | A prodrug of methimazole | Designed to reduce the toxicity of methimazole.[3][4] |

Broadening Horizons: The Emergence of Antimicrobial Thioureas

Following the success in thyroid disease, the broad biological activity of the thiourea scaffold began to be explored, leading to the discovery of its antimicrobial properties.

Antitubercular Activity: A Historical Breakthrough

Some of the earliest and most significant applications of thiourea derivatives as antimicrobial agents were in the fight against tuberculosis. Thioacetazone and thiocarlide emerged as important drugs in this domain.[4]

-

Thioacetazone: This thiosemicarbazone (a related class of compounds) demonstrated activity against Mycobacterium tuberculosis.

-

Thiocarlide (Isoxyl): This diphenylthiourea derivative was also used clinically to treat tuberculosis.[4] Its mechanism of action was later elucidated to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Antibacterial and Antifungal Activity: A Continuing Quest

The exploration of thiourea derivatives for general antibacterial and antifungal activity has been a continuous area of research. Structure-activity relationship (SAR) studies have revealed key insights:

-

Lipophilicity and Substitution: The introduction of lipophilic groups and various substituents on the phenyl rings of N,N'-diarylthioureas significantly influences their antimicrobial potency.

-

Metal Complexes: The coordination of thiourea derivatives with metal ions has been shown to enhance their antibacterial and antifungal activities, likely due to increased cell permeability and interaction with microbial enzymes.[5]

The Fight Against Viruses: Thiourea Derivatives as Antiviral Agents

The antiviral potential of thiourea derivatives has been recognized for decades, with early studies demonstrating their activity against a range of viruses.

Early Discoveries and Broad-Spectrum Activity

In the mid-20th century, the thiosemicarbazones, structurally related to thioureas, were among the first true antiviral agents discovered, showing activity against poxviruses.[6][7] This spurred interest in the broader class of thiourea-containing compounds. Research has since demonstrated the activity of various thiourea derivatives against a spectrum of viruses, including picornaviruses and HIV.[8]

Mechanism of Action in Antiviral Therapy

The mechanisms by which thiourea derivatives exert their antiviral effects are diverse and often virus-specific. They can interfere with various stages of the viral life cycle, including:

-

Viral Entry and Uncoating: Some derivatives can block the attachment of the virus to host cells or inhibit the uncoating process.

-

Viral Enzyme Inhibition: Thioureas can act as inhibitors of key viral enzymes, such as reverse transcriptase in HIV.

-

Inhibition of Viral Protein Synthesis: They can interfere with the translation of viral RNA into proteins.

A Modern Frontier: Thiourea Derivatives in Cancer Chemotherapy

In more recent times, the focus of thiourea research has increasingly shifted towards oncology, with numerous derivatives showing promising anticancer activity.

Diverse Mechanisms of Anticancer Action

The anticancer effects of thiourea derivatives are multifaceted, targeting various hallmarks of cancer. These mechanisms include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs).

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

-

Disruption of Cell Cycle Progression: Arresting the cell cycle at different phases, preventing cancer cell division.

Structure-Activity Relationships in Anticancer Thioureas

SAR studies have been instrumental in optimizing the anticancer potency of thiourea derivatives. Key findings include:

-

Aromatic and Heterocyclic Substituents: The nature and position of substituents on aromatic and heterocyclic rings attached to the thiourea core are critical for activity.

-

Hydrogen Bonding and Lipophilicity: The ability to form hydrogen bonds with target proteins and appropriate lipophilicity for cell membrane penetration are crucial determinants of efficacy.

| Compound Class | Target/Mechanism | Example |

| Arylthioureas | Kinase inhibition, Apoptosis induction | Sorafenib (a urea analog, but structurally related) |

| Acylthioureas | HDAC inhibition, Antiproliferative activity | Various experimental compounds |

| Heterocyclic thioureas | Diverse targets, including tubulin polymerization | Compounds with benzothiazole, pyridine moieties |

The Chemist's Toolkit: Synthesis of Thiourea Derivatives

The accessibility of the thiourea scaffold is a significant advantage in medicinal chemistry, with several reliable synthetic methods available.

Classical Synthetic Routes

Historically, the synthesis of thioureas has relied on several key reactions:

-

From Isothiocyanates and Amines: This is the most common and versatile method, involving the nucleophilic addition of an amine to an isothiocyanate. The reaction is typically high-yielding and proceeds under mild conditions.[9]

-

From Thiophosgene and Amines: This method, while effective, is less favored due to the high toxicity of thiophosgene.

Modern Synthetic Innovations

More recent developments in synthetic methodology have focused on improving efficiency, safety, and environmental friendliness. These include:

-

One-Pot Syntheses: Streamlining multi-step procedures into a single reaction vessel.

-

Microwave-Assisted Synthesis: Accelerating reaction times and improving yields.

-

Solid-Phase Synthesis: Facilitating the creation of libraries of thiourea derivatives for high-throughput screening.

-

Mechanochemical Synthesis: Utilizing mechanical force to drive reactions in the absence of solvents.[10]

Experimental Protocol: A General Procedure for the Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates and Amines

Materials:

-

Aryl or alkyl isothiocyanate (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the isothiocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation:

-

The purity and identity of the synthesized thiourea derivative should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Conclusion and Future Perspectives

The history of thiourea derivatives in medicinal chemistry is a compelling narrative of scientific curiosity, serendipity, and rational drug design. From their humble beginnings as goitrogenic agents to their current multifaceted roles in treating a wide range of diseases, these compounds have consistently proven their value as a privileged scaffold. The journey is far from over. The ongoing exploration of novel thiourea derivatives, driven by a deeper understanding of disease biology and advances in synthetic chemistry, promises to unveil new therapeutic opportunities. Future research will likely focus on:

-

Targeted Drug Delivery: Developing thiourea-based conjugates for selective delivery to diseased tissues.

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases.

-

Overcoming Drug Resistance: Synthesizing novel derivatives that can circumvent existing resistance mechanisms in infectious agents and cancer cells.

The enduring legacy of the thiourea scaffold serves as a powerful reminder that even the simplest of chemical structures can hold the key to profound biological activity and therapeutic innovation.

References

-

Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Thyroid. [Link]

-

The Origin of Antithyroid Drugs. (2025). ResearchGate. [Link]

-

Cooper, D. S. (2018). Anniversary review: Antithyroid drug therapy: 70 years later. European Journal of Endocrinology, 179(5), R261–R274. [Link]

-

Synthesis and characterization of thiourea. (n.d.). Biblioteka Nauki. [Link]

-

Antithyroid Drugs. (n.d.). PMC - NIH. [Link]

-

ANTITHYROID DRUGS, WITH PARTICULAR REFERENCE TO THIOURACIL. (n.d.). Semantic Scholar. [Link]

-

Shakeel, A., Altaf, A. A., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 12(5), 694–713. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163–175. [Link]

-

Stolar, T., Grabar, K., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein journal of organic chemistry, 13, 1713–1726. [Link]

-

Shakeel, A., Altaf, A. A., & Qureshi, A. M. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Roslan, N., Bunnori, N. M., Halim, K. B. A., Kassim, K., Aluwi, M. F. M., & Ngah, N. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

-

Li, Y., Zhang, H., Han, Y., Xu, W., & Zhan, P. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical biology & drug design, 76(1), 25–33. [Link]

-

Recent developments on thiourea based anticancer chemotherapeutics. (n.d.). Semantic Scholar. [Link]

-

Al-Salahi, R., & Al-Omar, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules (Basel, Switzerland), 29(11), 2633. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. [Link]

-

Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]

-

da Silva, E. N., Jr, Menna-Barreto, R. F. S., & de Souza, M. C. B. V. (2024). Synthesis and Structure-Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules (Basel, Switzerland), 29(23), 5649. [Link]

-

Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025). ResearchGate. [Link]

-

De Clercq, E. (2010). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 2(5), 1110–1123. [Link]

-

Bauer, D. J. (1985). A history of the discovery and clinical application of antiviral drugs. British medical bulletin, 41(4), 309–314. [Link]

-

De Clercq, E. (2013). Antiviral drugs--a short history of their discovery and development. Acta virologica, 57(2), 115–123. [Link]

-

Khan, S. A., Singh, N., & Saleem, K. (2008). Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. European journal of medicinal chemistry, 43(10), 2272–2277. [Link]

-

Chohan, Z. H., & Kausar, S. (2000). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Metal-Based Drugs, 7(1), 17-22. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2). [Link]

-

Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6685. [Link]

-

Li, G., & De Clercq, E. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical microbiology reviews, 29(3), 695–747. [Link]

-

A History of Antivirals: Mechanisms, Classes, and Subtypes. (2022). TechTarget. [Link]

-

Mattison, D. R., et al. (2009). A categorical structure-activity relationship analysis of the developmental toxicity of antithyroid drugs. International journal of pediatric endocrinology, 2009, 936154. [Link]

-

Structure-Activity Relationship Studies. (2024). Automate.video. [Link]

-

Structure–activity relationship. (n.d.). Wikipedia. [Link]

Sources

- 1. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A history of the discovery and clinical application of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiourea Moiety as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and Synthesis of Aryl Thiourea Compounds

Aryl thioureas, organic compounds characterized by an N-(C=S)-N fragment linked to at least one aromatic ring, represent a cornerstone scaffold in modern drug discovery.[1][2] Their remarkable versatility stems from the unique electronic and structural properties of the thiocarbonyl group. Unlike their urea counterparts, the sulfur atom imparts distinct characteristics, including increased lipophilicity, altered hydrogen bonding capabilities, and a propensity to coordinate with metal ions.[1] These features allow aryl thiourea derivatives to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanistic rationale, and therapeutic potential of this vital class of compounds. We will delve into field-proven synthetic methodologies, explain the causality behind experimental choices, and explore the structure-activity relationships that drive their efficacy as anticancer, antimicrobial, and antiviral agents, among other applications.[1][3]

Strategic Synthesis of Aryl Thioureas: A Methodological Overview

The construction of the aryl thiourea backbone can be achieved through several reliable synthetic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns (symmetrical vs. unsymmetrical), and scalability requirements. The most prevalent and robust strategies involve the reaction of aryl amines with either aryl isothiocyanates or a thiocarbonyl surrogate like thiophosgene or carbon disulfide.

The following diagram illustrates the general workflow for the development of novel aryl thiourea compounds, from conceptual design to biological validation.

Caption: General workflow for aryl thiourea drug discovery.

Method 1: Nucleophilic Addition of Aryl Amines to Aryl Isothiocyanates (The Workhorse Route)

This is arguably the most common and efficient method for preparing unsymmetrical N,N'-diaryl thioureas. The reaction proceeds via a straightforward nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate group.

Causality and Mechanistic Insight: The isothiocyanate functional group (-N=C=S) is highly electrophilic at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Primary and secondary amines are excellent nucleophiles, readily attacking this carbon to form a tetrahedral intermediate, which then rearranges to the stable thiourea product. The reaction is typically high-yielding and clean, often requiring minimal purification.

Caption: Mechanism of aryl thiourea synthesis.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(thiazol-2-yl)thiourea (This protocol is a representative example adapted from principles described in the literature.[4])

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of anhydrous acetonitrile.

-

Reaction Initiation: Add 4-chlorophenyl isothiocyanate (1.69 g, 10 mmol) to the solution dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The formation of a white precipitate often indicates product formation.

-

Product Isolation: Upon completion, filter the resulting solid precipitate using a Büchner funnel.

-

Purification: Wash the crude product with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to yield a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Method 2: Synthesis from Amines and Carbon Disulfide

This method is particularly useful for synthesizing symmetrical N,N'-diaryl thioureas. The reaction involves the in-situ formation of a dithiocarbamate intermediate from the amine and carbon disulfide (CS₂), which then reacts with a second equivalent of the amine.

Causality and Mechanistic Insight: While less electrophilic than an isothiocyanate, CS₂ can react with primary amines. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. A key step involves the elimination of hydrogen sulfide (H₂S) to form the final thiourea product. This method's primary advantage is the use of inexpensive and readily available starting materials.[4][5]

Experimental Protocol: Synthesis of 1,3-diphenylthiourea (This protocol is based on established chemical principles.[2][5])

-

Reaction Setup: To a solution of aniline (1.86 g, 20 mmol) in 25 mL of ethanol in a 100 mL flask, add carbon disulfide (0.76 g, 10 mmol).

-

Reaction Conditions: Add a catalytic amount of solid sodium hydroxide (approx. 0.1 g). Heat the mixture to reflux and maintain for 8 hours. A balloon or condenser should be used to manage the release of H₂S gas (perform in a well-ventilated fume hood).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure 1,3-diphenylthiourea.

-

Characterization: Verify the product identity and purity via melting point determination, NMR, and IR spectroscopy (noting the characteristic C=S stretch).

| Method Comparison | Nucleophilic Addition to Isothiocyanate | Reaction with Carbon Disulfide | Reaction with Thiophosgene |

| Primary Use | Unsymmetrical & Symmetrical Thioureas | Symmetrical Thioureas | Symmetrical & Unsymmetrical Thioureas |

| Key Reagent | Aryl Isothiocyanate | Carbon Disulfide (CS₂) | Thiophosgene (CSCl₂) |

| Advantages | High yields, clean reactions, mild conditions | Inexpensive starting materials | Versatile |

| Disadvantages | Isothiocyanates can be expensive or require synthesis | H₂S byproduct (toxic), often requires heat | Thiophosgene is highly toxic and moisture-sensitive |

| Typical Yields | 85-98% | 60-85% | 70-90% |

Applications in Drug Development: From Scaffold to Clinical Candidate

The aryl thiourea scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with biological targets.[3] This versatility has led to the development of compounds with a wide range of therapeutic applications.

Caption: Biological activities of aryl thiourea derivatives.

Anticancer Activity

Aryl thioureas have emerged as potent anticancer agents, often acting as inhibitors of key enzymes involved in carcinogenesis.[3] Their effectiveness is frequently attributed to interactions with signaling pathways like RAS-RAF-MAPK.[3]

-

Kinase Inhibition: Many derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial kinases in tumor angiogenesis and proliferation.[3] The thiourea moiety can act as a hinge-binding motif, mimicking the hydrogen bonding interactions of the native ATP ligand.

-

Histone Deacetylase (HDAC) Inhibition: Acyl thiourea derivatives have been shown to act as ligands for the zinc cation in the active site of HDACs, leading to growth inhibition of cancer cells.[6]

-

Structure-Activity Relationship (SAR): Studies have shown that the addition of electron-withdrawing substituents on the aryl rings can enhance biological activity and specificity toward cancer cells.[3] The lipophilicity and planar structure of the aryl groups facilitate membrane permeability and potential intercalation with DNA or binding to specific proteins.[3]

Antimicrobial Activity

The scaffold is also prominent in the development of novel antibacterial and antifungal agents.[4]

-

Mechanism of Action: Certain aryl thiourea compounds exhibit potent antibacterial activity by inhibiting essential bacterial enzymes. For example, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR) in S. aureus, disrupting DNA synthesis and bacterial growth.[4]

-

Broad Spectrum Potential: Different derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa), as well as various fungal strains.[4] The incorporation of other heterocyclic moieties, such as thiazole, can significantly enhance antimicrobial potency.[4]

Conclusion and Future Outlook

The aryl thiourea framework continues to be an exceptionally fruitful starting point for the design of new therapeutic agents. Its synthetic accessibility, coupled with its unique ability to engage in diverse, high-affinity interactions with biological macromolecules, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of multi-target agents to combat drug resistance, the optimization of pharmacokinetic profiles through structural modification, and the exploration of novel therapeutic areas. The robust and versatile synthetic routes described herein provide the essential tools for researchers to continue unlocking the full potential of this remarkable chemical scaffold.

References

-

Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. National Institutes of Health (NIH). Available from: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available from: [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available from: [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available from: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available from: [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Taylor & Francis Online. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

An In-depth Technical Guide to 1-(4-(Methylsulfonyl)phenyl)thiourea: Chemical Properties, Structure, and Scientific Insights

This guide provides a comprehensive technical overview of 1-(4-(Methylsulfonyl)phenyl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. By integrating fundamental chemical principles with practical insights, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical architecture, physicochemical properties, a proposed synthetic pathway, and its potential biological significance, all while maintaining a strong emphasis on scientific integrity and experimental rationale.

Introduction: The Scientific Interest in Substituted Thioureas

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in the scientific community.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, make them attractive scaffolds for the development of novel therapeutic agents.[3][4] The core structure of thiourea, with its ability to form strong hydrogen bonds and coordinate with metal ions, provides a unique platform for molecular interactions with biological targets.[3]

The subject of this guide, 1-(4-(Methylsulfonyl)phenyl)thiourea, incorporates a key structural motif: the 4-(methylsulfonyl)phenyl group. The methylsulfonyl (-SO2CH3) moiety is a potent electron-withdrawing group and a hydrogen bond acceptor.[3] Its inclusion in a molecular structure can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] This strategic combination of a thiourea core with a methylsulfonyl-functionalized phenyl ring suggests a compound with potentially unique and valuable biological activities.

Chemical Structure and Physicochemical Properties

The structural integrity of a molecule is the foundation of its chemical behavior and biological function. 1-(4-(Methylsulfonyl)phenyl)thiourea possesses a well-defined architecture that dictates its reactivity and interactions.

Molecular Structure

The chemical structure of 1-(4-(Methylsulfonyl)phenyl)thiourea is characterized by a central thiourea group linked to a phenyl ring at the 4-position, which is, in turn, substituted with a methylsulfonyl group.

Caption: Molecular Structure of 1-(4-(Methylsulfonyl)phenyl)thiourea.

Physicochemical Data Summary

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key computed and, where available, experimental data for 1-(4-(Methylsulfonyl)phenyl)thiourea.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂S₂ | PubChem[5] |

| Molecular Weight | 230.31 g/mol | PubChem[5] |

| CAS Number | 84783-67-5 | PubChem[5] |

| XLogP3 | 0.6 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Synthesis and Characterization: A Proposed Experimental Protocol

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of 1-(4-(Methylsulfonyl)phenyl)thiourea.

Detailed Experimental Protocol

This protocol is adapted from a general method for the thiocyanation of anilines.

Materials:

-

4-(Methylsulfonyl)aniline

-

Ammonium thiocyanate

-

Acidic Alumina

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Equipment:

-

Mortar and pestle

-

Microwave reactor

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a mortar, combine 4-(methylsulfonyl)aniline (1 mmol), ammonium thiocyanate (1.2 mmol), and acidic alumina (2.0 g).

-

Grinding: Thoroughly grind the mixture with the pestle to ensure homogeneity.

-

Microwave Irradiation: Transfer the solid mixture to a suitable vessel and irradiate in a microwave reactor (e.g., 200 W for 3-5 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-(Methylsulfonyl)phenyl)thiourea.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using a suite of spectroscopic techniques. Based on the structure of 1-(4-(Methylsulfonyl)phenyl)thiourea and data from similar compounds, the following spectral characteristics are expected:[8][9][10]

-

¹H NMR: Protons on the phenyl ring would appear as doublets in the aromatic region. The methyl protons of the sulfonyl group would be a singlet, and the NH and NH₂ protons would appear as broad singlets.

-

¹³C NMR: The carbon of the thiourea group (C=S) is expected to have a characteristic chemical shift in the range of 180-185 ppm. Signals for the aromatic carbons and the methyl carbon of the sulfonyl group would also be present.

-

FT-IR: Characteristic stretching vibrations for N-H bonds (around 3100-3400 cm⁻¹), C=S bond (around 1250-1350 cm⁻¹), and S=O bonds of the sulfonyl group (around 1150 and 1300 cm⁻¹) would be observed.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (230.31 g/mol ).

Potential Biological Activities and Mechanism of Action

While specific biological data for 1-(4-(Methylsulfonyl)phenyl)thiourea is limited in the reviewed literature, the activities of structurally related thiourea and sulfonamide-containing compounds provide a strong basis for predicting its potential therapeutic applications.

Anticipated Biological Roles

-

Anticancer Activity: Many thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][11][12][13][14] The presence of the electron-withdrawing methylsulfonyl group may enhance this activity.

-

Antimicrobial Activity: Thiourea derivatives are known to possess antibacterial and antifungal properties.[3][7][15][16][17]

-

Enzyme Inhibition: The thiourea moiety can act as a competitive inhibitor for various enzymes.[18][19][20][21][22] The sulfonyl group can also contribute to binding with enzyme active sites.

Postulated Mechanism of Action in Cancer

A plausible mechanism of action for the anticancer activity of thiourea derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagram illustrates a potential pathway that could be targeted.

Caption: Postulated inhibition of the EGFR signaling pathway.

This proposed mechanism is based on the known ability of some thiourea derivatives to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR would disrupt downstream signaling through the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. This would lead to decreased cell proliferation and the induction of apoptosis in cancer cells.

Safety and Handling

As a novel chemical entity, 1-(4-(Methylsulfonyl)phenyl)thiourea should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is not available, information on related compounds such as phenylthiourea suggests that it may be harmful if swallowed and could cause skin sensitization.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

1-(4-(Methylsulfonyl)phenyl)thiourea is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a thiourea core and a methylsulfonyl-functionalized aromatic ring suggests a range of possible biological activities that warrant further investigation. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation.

Future research should focus on the synthesis and thorough characterization of this compound, followed by comprehensive screening for its anticancer, antimicrobial, and enzyme inhibitory activities. Elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic agent. This in-depth technical guide provides the foundational knowledge and experimental framework to facilitate these future research endeavors.

References

- Azeem Shakeel, Ataf Ali Altaf, Ashfaq Mahmood Qureshi, Amin Badshah. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016). Retrieved from [Link]

-

1-(4-(Methylsulfonyl)phenyl)thiourea | C8H10N2O2S2 | CID 3020120 - PubChem. (n.d.). Retrieved from [Link]

- Saeed, A., Mumtaz, A., & Florke, U. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(2), 73-75.

-

Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea - Sci-Hub. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea - Semantic Scholar. (2010). Retrieved from [Link]

-

1-(4-(Methylsulfonyl)phenyl)thiourea | C8H10N2O2S2 | CID 3020120 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 4-(methylsulfonyl)phenyl - PrepChem.com. (n.d.). Retrieved from [Link]

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC. (n.d.). Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC. (n.d.). Retrieved from [Link]

-

1-(4-METHYLSULFONYLPHENYL)THIOUREA - gsrs. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI. (n.d.). Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed. (2022). Retrieved from [Link]

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - MDPI. (n.d.). Retrieved from [Link]

-

Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed. (2022). Retrieved from [Link]

-

Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC. (n.d.). Retrieved from [Link]

-

Phenylthiourea - ResearchGate. (n.d.). Retrieved from [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - MDPI. (n.d.). Retrieved from [Link]

-

1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC. (n.d.). Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - Dove Medical Press. (n.d.). Retrieved from [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (n.d.). Retrieved from [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed. (2012). Retrieved from [Link]

- CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents. (n.d.).

-

Phenyl isothiocyanate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea - PubMed. (2023). Retrieved from [Link]

-

MICROWAVE-ASSISTED NEAT REACTION TECHNOLOGY FOR REGIOSELECTIVE THIOCYANATION OF SUBSTITUTED ANILINES AND INDOLES IN SOLID MEDIA - SID. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - MDPI. (n.d.). Retrieved from [Link]

-

1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for... - ResearchGate. (n.d.). Retrieved from [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines - MDPI. (n.d.). Retrieved from [Link]

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 2. prepchem.com [prepchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-(Methylsulfonyl)phenyl)thiourea | C8H10N2O2S2 | CID 3020120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jppres.com [jppres.com]

- 14. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 15. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus [pubmed.ncbi.nlm.nih.gov]

- 20. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-(Methylsulfonyl)phenyl)thiourea: A Technical Guide to NMR Analysis

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(4-(Methylsulfonyl)phenyl)thiourea, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles and data from structurally analogous compounds to present a detailed, predicted ¹H and ¹³C NMR analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the structural elucidation of this and similar molecules. We will delve into the causal relationships between molecular structure and spectral features, provide a detailed experimental protocol for acquiring high-quality NMR data, and outline the application of two-dimensional NMR techniques for unambiguous signal assignment.

Introduction: The Structural Significance of 1-(4-(Methylsulfonyl)phenyl)thiourea

1-(4-(Methylsulfonyl)phenyl)thiourea belongs to a class of compounds bearing both a sulfonyl and a thiourea moiety. The methylsulfonyl group is a strong electron-withdrawing group, significantly influencing the electronic environment of the phenyl ring. The thiourea functional group is a versatile hydrogen bond donor and can participate in various biological interactions. The precise characterization of this molecule is paramount for understanding its chemical properties, reactivity, and potential as a therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

This guide will focus on the prediction and interpretation of the ¹H and ¹³C NMR spectra, providing a roadmap for researchers working with this compound or its derivatives.

Predicted NMR Spectra and Structural Correlation

The molecular structure of 1-(4-(Methylsulfonyl)phenyl)thiourea dictates a specific pattern of signals in its NMR spectra. The presence of a para-substituted benzene ring results in a characteristic splitting pattern for the aromatic protons. The strong electron-withdrawing nature of the methylsulfonyl group and the electronic effects of the thiourea group are key determinants of the chemical shifts.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will display distinct signals corresponding to the methyl protons of the sulfonyl group, the aromatic protons, and the protons of the thiourea group. The prediction of chemical shifts is based on the analysis of substituent effects on the benzene ring and data from analogous compounds such as 4-(methylsulfonyl)aniline and 1-phenyl-2-thiourea[1][2].

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-(Methylsulfonyl)phenyl)thiourea in DMSO-d₆

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~3.20 | Singlet (s) | 3H | Methyl group attached to the electron-withdrawing sulfonyl group. |

| H-b (Aromatic) | ~7.90 | Doublet (d) | 2H | Protons ortho to the strongly electron-withdrawing SO₂CH₃ group, deshielded. |

| H-c (Aromatic) | ~7.70 | Doublet (d) | 2H | Protons meta to the SO₂CH₃ group and ortho to the NH-C(S)NH₂ group. |

| H-d (NH) | ~9.80 | Broad Singlet (br s) | 1H | Phenyl-attached thiourea NH proton, deshielded by the aromatic ring and potential hydrogen bonding. |

| H-e (NH₂) | ~7.50 | Broad Singlet (br s) | 2H | Terminal NH₂ protons of the thiourea group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups. The thiocarbonyl carbon (C=S) is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-(Methylsulfonyl)phenyl)thiourea in DMSO-d₆

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=S) | ~182.0 | Thiocarbonyl carbon, characteristically deshielded. |

| C-2 (Aromatic) | ~144.0 | Quaternary carbon attached to the NH group, influenced by both the ring and thiourea. |

| C-3 (Aromatic) | ~118.0 | Aromatic carbons ortho to the NH group. |

| C-4 (Aromatic) | ~128.0 | Aromatic carbons meta to the NH group and ortho to the SO₂CH₃ group. |

| C-5 (Aromatic) | ~138.0 | Quaternary carbon attached to the SO₂CH₃ group, deshielded. |

| C-6 (CH₃) | ~44.0 | Methyl carbon of the sulfonyl group. |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol provides a step-by-step guide for the NMR analysis of 1-(4-(Methylsulfonyl)phenyl)thiourea.

Sample Preparation

-

Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for polar compounds like thiourea derivatives and its ability to slow down the exchange of NH protons, often allowing for their observation as distinct signals.

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended[3]. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time[3].

-

Procedure :

-

Accurately weigh the desired amount of 1-(4-(Methylsulfonyl)phenyl)thiourea into a clean, dry vial.

-

Add the appropriate volume of DMSO-d₆.

-

Gently agitate the vial or use a vortex mixer to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer[4].

-

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR :

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~4 seconds

-

Spectral Width (sw): 16 ppm

-

-

¹³C{¹H} NMR :

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~1.5 seconds

-

Spectral Width (sw): 240 ppm

-

Advanced Structural Verification: 2D NMR Spectroscopy

To provide unequivocal assignment of all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-(4-(Methylsulfonyl)phenyl)thiourea, a COSY spectrum would show a cross-peak between the aromatic protons H-b and H-c, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached[5]. This is crucial for assigning the protonated carbons. For instance, the signal for the methyl protons (H-a) will show a correlation to the methyl carbon (C-6), and the aromatic protons (H-b and H-c) will correlate to their respective aromatic carbons (C-4 and C-3).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds[6]. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

-

H-a (CH₃) to C-5 (the sulfonyl-bearing aromatic carbon).

-

H-b to C-5 and C-3.

-

H-c to C-2 and C-5.

-

H-d (NH) to C-1 (thiocarbonyl), C-2, and C-3.

The logical workflow for structural elucidation using this combination of NMR techniques is illustrated in the following diagram.

Caption: Workflow for NMR-based structural elucidation of 1-(4-(Methylsulfonyl)phenyl)thiourea.

Conclusion

This technical guide provides a robust framework for the NMR spectroscopic characterization of 1-(4-(Methylsulfonyl)phenyl)thiourea. By integrating fundamental principles with predicted data derived from analogous structures, researchers are equipped with the necessary information to identify and characterize this molecule confidently. The detailed experimental protocol and the outline of 2D NMR experiments serve as a practical guide for obtaining high-quality, unambiguous data. This systematic approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of research and development involving this and related compounds.

References

-

PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Juen, M. A., et al. (2016). Supporting Information for: A new perspective on the mechanism of the Vilsmeier-Haack reaction. ScienceOpen. Retrieved from [Link]

-

Pıhtılı, G., & Tuncer, H. (2020). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-1-(1-Cyclohexylethyl)-3-phenylthiourea. Wiley. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. University College London. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Alkan, C., Tek, Y., & Kahraman, D. (n.d.). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Reddit. (2024, December 4). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". r/chemhelp. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 3. 4-[(methylsulfonyl)methyl]aniline(SALTDATA: FREE)(24176-70-3) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Quantum Chemical Calculations for Methylsulfonylphenyl Thiourea: Unveiling Molecular Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylsulfonylphenyl Thiourea in Medicinal Chemistry

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a methylsulfonylphenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the thiourea scaffold, making it a compelling candidate for drug design and development.[3][4] Quantum chemical calculations provide a powerful, non-invasive tool to elucidate the electronic structure, molecular geometry, and reactivity of these molecules, thereby accelerating the drug discovery process. By simulating molecular properties, we can predict biological activity, understand structure-activity relationships (SAR), and rationally design more potent and selective therapeutic agents.[1]

Theoretical Framework: The Power of Density Functional Theory (DFT)

At the core of modern quantum chemical calculations is Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[5] DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.

The choice of the functional and basis set is a critical decision in any DFT calculation. For thiourea derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results.[6][7] This is often paired with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G**, to accurately describe the electronic structure of the molecule.[6][8]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on methylsulfonylphenyl thiourea. This workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

-

Molecular Structure Construction:

-

Draw the 2D structure of methylsulfonylphenyl thiourea.

-

Convert the 2D structure to a 3D model using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT with the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). This process finds the lowest energy conformation of the molecule.

-

The optimization is considered complete when the forces on the atoms and the energy change between steps are below a defined threshold.

-

-

Vibrational Frequency Calculation:

-

At the same level of theory as the optimization, perform a vibrational frequency calculation.

-

This calculation serves two purposes:

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity.[8][9]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[8]

-

Data Presentation and Interpretation

Optimized Molecular Geometry

The optimized geometrical parameters provide a detailed picture of the molecule's three-dimensional structure. These can be compared with experimental X-ray diffraction data for validation.[11]

Table 1: Selected Optimized Geometrical Parameters for Methylsulfonylphenyl Thiourea (B3LYP/6-311+G )**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.68 | N-C-N | 118 |

| C-N (Thiourea) | 1.36 | S=C-N | 121 |

| S=O | 1.45 | O=S=O | 119 |

| S-C (Sulfonyl) | 1.77 | C-S-C | 104 |

Note: These are representative values and will vary slightly based on the specific isomer and conformation.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. Key vibrational modes for methylsulfonylphenyl thiourea are expected in the following regions:

-

N-H stretching: 3300-3500 cm⁻¹[10]

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C=S stretching: 1200-1400 cm⁻¹[12]

-

S=O stretching (sulfonyl): 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric)[10]

Electronic Properties and Reactivity

The electronic properties derived from quantum chemical calculations offer profound insights into the molecule's reactivity and potential biological interactions.

Caption: Relationship between electronic properties and molecular reactivity.

Table 2: Calculated Electronic Properties of Methylsulfonylphenyl Thiourea

| Property | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.8 | Energy released upon gaining an electron |

Note: These values are illustrative and depend on the specific computational method.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[9] The MEP map visually complements this data by highlighting the electron-rich (negative potential, typically around the sulfur and oxygen atoms) and electron-poor (positive potential, around the N-H protons) regions of the molecule. These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding, which are fundamental to the molecule's biological activity.

Conclusion: Bridging Theory and Experiment

Quantum chemical calculations provide an indispensable toolkit for modern drug discovery and development. By applying the methodologies outlined in this guide, researchers can gain a deep understanding of the structural and electronic properties of methylsulfonylphenyl thiourea. This knowledge is instrumental in interpreting experimental data, predicting biological activity, and guiding the synthesis of new, more effective therapeutic agents. The synergy between computational modeling and experimental work creates a powerful paradigm for accelerating the journey from molecule to medicine.

References

-

Journal of Advanced Scientific Research. (2022). DFT CALCULATIONS OF THIOUREA DERIVATIVES CONTAINING A THIAZOLE MOIETY FOR THE EVALUATION OF ANTIFUNGAL ACTIVITY. Available at: [Link]

-

Semantic Scholar. (2022). Quantum Chemical Modeling of 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea: Molecular structure, NMR, FMO, MEP and NBO analysis based on DFT calculations. Available at: [https://www.semanticscholar.org/paper/Quantum-Chemical-Modeling-of-1-(1%2C-3-Benzothiazol-2-Afrin-Alam/9703831a29029e2c6587396d11624c6001007909]([Link]

-

MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]

-

ResearchGate. (2018). prediction of reactivity parameters using density functional theory (dft) calculations for sulphur containing amino acids. Available at: [Link]

-

PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

-

Royal Society of Chemistry. (2025). Oxidized thiourea derivatives: uncovering new frontiers with resonant acoustic mixing (RAM). Available at: [Link]

-

SciSpace. (2012). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Available at: [Link]

-

MDPI. (2023). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Available at: [Link]

-

MDPI. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available at: [Link]

-

European Journal of Chemistry. (2011). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. Available at: [Link]

-

ResearchGate. (2009). Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. Available at: [Link]

-

Semantic Scholar. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Available at: [Link]

-

ResearchGate. (2012). (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Available at: [Link]

-

MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

-

MDPI. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Available at: [Link]

-

ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. Available at: [Link]

-

ResearchGate. (2011). (PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Available at: [Link]

-

ResearchGate. (2021). (PDF) Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Available at: [Link]

-

PubMed Central. (2021). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. Available at: [Link]

-

PubMed. (2009). Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. Available at: [Link]

-

International Journal of ChemTech Research. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. Available at: [Link]

-

ResearchGate. (2020). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors for I, II, IX, XII carbonic anhydrases and cancer cell lines: Synthesis, characterization and in silico studies. Available at: [Link]

-

PubChem. (2025). N-Methylbenzenesulfonamide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. Quantum Chemical Modeling of 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea: Molecular structure, NMR, FMO, MEP and NBO analysis based on DFT calculations | Semantic Scholar [semanticscholar.org]

- 9. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Initial Biological Screening of Novel Thiourea Derivatives

For: Researchers, scientists, and drug development professionals.

Foreword: The Rationale of a Purpose-Built Screening Strategy

In medicinal chemistry, the thiourea scaffold is considered a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This inherent versatility is both a promise and a challenge. While it suggests a high probability of identifying bioactive compounds, it also demands a screening strategy that is both broad enough to capture diverse activities and focused enough to efficiently identify true therapeutic potential. This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven framework for the initial biological evaluation of novel thiourea derivatives, ensuring that each experimental step builds a foundation of validated knowledge for the next.

Part 1: Foundational Principles of the Screening Cascade

The initial assessment of a library of new chemical entities should be structured as a funnel, progressively narrowing the number of compounds under investigation based on increasingly specific and relevant biological data. This "screening cascade" approach is critical for resource management and timely decision-making.

Figure 1: A logical workflow for the initial biological screening cascade of novel thiourea derivatives.

Part 2: The Primary Screen - Establishing a Cytotoxicity Profile